5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to afford pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester: Similar in structure but with a triazole ring instead of an imidazole ring.
Ethyl 5-methyl-2,4-dioxohexanoate: Another ester with a different core structure.
Uniqueness
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester is unique due to its specific combination of a pyridine and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Methyl-2-pyridin-3-YL-3H-imidazole-4-carboxylic acid ethyl ester (CAS No. 115835-54-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring and an imidazole moiety, which are known for their diverse biological activities. Its molecular formula is , with a predicted boiling point of approximately 445.1 °C and a density of about 1.216 g/cm³ .
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Esterification of nicotinic acid.
- Oxidation with agents like 3-chloroperoxybenzoic acid.
- Nucleophilic substitution with trimethylsilyl cyanide.
- Reduction using sodium borohydride.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The binding often involves:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate enzyme activity or receptor function, making the compound a candidate for therapeutic applications .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. For instance, the compound's structural features may allow it to interact with metabolic pathways in microorganisms, potentially inhibiting their growth. Comparative analysis shows that related compounds like 5-Methylthiazole-4-carboxylic acid and Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate also display antimicrobial activity, indicating that the imidazole-pyridine combination may enhance such effects.
Comparative Analysis of Similar Compounds
A comparative table highlights the structural features and biological activities of similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methylthiazole-4-carboxylic acid | Thiazole ring; carboxylic acid | Antimicrobial |
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Thiazole and pyridine rings; ethyl ester | Antifungal |
1-Methylimidazole | Imidazole ring; methyl group | Anticancer |
4-Pyridinylmethylimidazole | Imidazole and pyridine; methyl substituent | Antimicrobial |
This compound | Pyridine and imidazole; methyl group | Potentially diverse |
This table illustrates how the unique combination of functional groups in this compound may influence its biological activity differently compared to other compounds.
Case Studies and Research Findings
Research has indicated that modifications to the imidazole ring can significantly affect biological potency. For example, studies on similar imidazole derivatives have shown varying levels of activity against parasites, with some exhibiting EC50 values as low as for potent inhibitors . Such findings underscore the importance of structural optimization in enhancing the efficacy of these compounds.
Properties
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIFSJWQMPXNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700801 | |
Record name | Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115835-54-6 | |
Record name | Ethyl 5-methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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